The synthesis of SM-122 typically involves several chemical reactions that may include condensation, cyclization, or other organic transformations. While specific methods for SM-122 are not detailed in the available literature, general approaches for synthesizing similar compounds often include:
For instance, the synthesis of related compounds often utilizes techniques like solid-phase synthesis or solution-phase synthesis, which can be adapted for SM-122 depending on its specific functional groups and reactivity.
Data regarding the molecular weight, formula, and specific structural features would be crucial for further characterization.
SM-122 may undergo various chemical reactions characteristic of its functional groups. Common reactions for similar compounds include:
Understanding these reactions requires detailed kinetic studies and mechanistic pathways to elucidate how SM-122 interacts with other molecules.
Experimental data from binding assays or cellular assays would provide insights into its mechanism of action.
Although specific data on the physical and chemical properties of SM-122 are scarce, typical properties that would be analyzed include:
Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could provide additional insights into these properties.
SM-122 may have various applications in scientific research, particularly in drug discovery and development. Potential uses could include:
Further studies would be necessary to validate these applications and explore new potential uses based on its chemical properties and biological activity.
Inhibitor of Apoptosis Proteins (IAPs) are critical regulators of programmed cell death pathways whose dysregulation promotes cancer development and progression. Key members of this protein family—including X-linked IAP (XIAP), cellular IAP-1 (cIAP-1), and cIAP-2—function as potent suppressors of apoptosis through direct inhibition of effector caspases (caspase-3 and caspase-7) and initiator caspase-9 [4] [9]. XIAP exerts its anti-apoptotic effect via its BIR2 (Baculovirus IAP Repeat 2) domain, which sterically hinders caspase-3/7 activity, and its BIR3 domain, which inhibits caspase-9 activation [6] [9]. Concurrently, cIAP-1 and cIAP-2 modulate nuclear factor κB (NF-κB) signaling pathways, further enhancing cell survival and proliferation in malignant cells [4] [9].
Overexpression of IAPs is a hallmark of numerous cancers (e.g., breast carcinoma, colorectal cancer, and leukemia), where they confer resistance to conventional therapies and correlate with poor prognosis [4] [9]. Survivin, another IAP member, is undetectable in differentiated adult tissues but overexpressed in >90% of human malignancies, directly associating with reduced 5-year survival rates in colorectal cancer [4]. This evidence positions IAPs as high-value therapeutic targets for restoring apoptosis in cancer cells.
Table 1: Key IAP Family Members and Their Oncogenic Functions
IAP Protein | Primary Mechanism of Action | Role in Oncogenesis |
---|---|---|
XIAP | Direct inhibition of caspases-3/7 and -9 | Chemoresistance in solid tumors and leukemias |
cIAP-1/cIAP-2 | NF-κB activation; TNF receptor modulation | Tumor progression and metastasis |
Survivin | Caspase inhibition; mitotic regulation | Overexpressed in >90% of cancers; prognostic biomarker |
SM-122 represents a monovalent synthetic small molecule (molecular weight: 476.28 Da) designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile; AVPI) of the endogenous IAP antagonist, Smac/DIABLO [5] [6]. This molecule was developed as part of a structure-activity optimization campaign to generate drug-like compounds capable of disrupting IAP-caspase interactions [6]. Unlike bivalent Smac mimetics (e.g., SM-164), which incorporate two AVPI mimetics linked by a chemical spacer, SM-122 features a single AVPI-binding pharmacophore [6]. Its physicochemical properties align with Lipinski’s rule of five (hydrogen bond acceptors: 7; hydrogen bond donors: 3; XLogP: 3.69), suggesting favorable oral bioavailability [5].
The therapeutic rationale for SM-122 stems from the mechanistic role of Smac in apoptosis regulation. During intrinsic apoptosis, mitochondrial Smac is released into the cytosol, where it binds BIR domains of IAPs, displacing caspases and permitting apoptosis execution [6] [10]. SM-122 replicates this interaction, competitively inhibiting IAP-caspase binding [6]. In vitro binding assays confirmed its affinity for BIR3 domains of XIAP, cIAP-1, and cIAP-2, albeit with lower potency compared to bivalent analogs [6].
Initial studies on SM-122 aimed to address three core hypotheses:
Table 2: SM-122 and Key Analog SM-164: Structural and Functional Comparison
Parameter | SM-122 (Monovalent) | SM-164 (Bivalent) |
---|---|---|
Molecular Weight | 476.28 Da | ~900 Da (estimated) |
AVPI Motifs | 1 | 2 |
XIAP Binding Affinity | Weak (µM range) | Strong (nM range) |
cIAP-1 Degradation | Moderate | Rapid/Complete |
Apoptosis Induction (MDA-MB-231 cells) | EC₅₀ >1 µM | EC₅₀ = 1 nM |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0